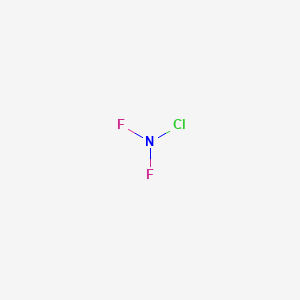Chlorodifluoroamine
CAS No.: 13637-87-1
Cat. No.: VC1682686
Molecular Formula: ClF2N
Molecular Weight: 87.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13637-87-1 |
|---|---|
| Molecular Formula | ClF2N |
| Molecular Weight | 87.46 g/mol |
| Standard InChI | InChI=1S/ClF2N/c1-4(2)3 |
| Standard InChI Key | ZIOUHCMXEAFYSA-UHFFFAOYSA-N |
| SMILES | N(F)(F)Cl |
| Canonical SMILES | N(F)(F)Cl |
Introduction
Chemical Identity and Structure
Chlorodifluoroamine consists of a central nitrogen atom bonded to two fluorine atoms and one chlorine atom. This arrangement creates a trigonal pyramidal molecular geometry with the nitrogen at the apex and the three halogen atoms forming the base of the pyramid.
Chemical Identifiers
The following table presents the primary identifiers for chlorodifluoroamine:
| Identifier | Value |
|---|---|
| Common Name | Chlorodifluoroamine |
| CAS Number | 13637-87-1 |
| Molecular Formula | ClF₂N |
| Molecular Weight | 87.457 g/mol |
| IUPAC Standard InChIKey | ZIOUHCMXEAFYSA-UHFFFAOYSA-N |
| Exact Mass | 86.96870 |
Synonyms
The compound is known by several alternative names in scientific literature:
-
Nitrogen chloride difluoride
-
Difluorochloroamine
-
Chlorodifluoramine
-
Chlorodifluoroammonia
-
Chlorodifluoramine
-
Chloro(difluoro)amine
Physical and Chemical Properties
Chlorodifluoroamine exists as a colorless gas under standard conditions, with distinctive physicochemical properties that influence its behavior and applications.
Physical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Physical Appearance | Colorless gas | ||
| Density | 1.506 | g/cm³ | |
| Boiling Point | -66 to -67 | °C | |
| Melting Point | -190 | °C | |
| Index of Refraction | 1.302 | ||
| LogP | 1.21120 | ||
| PSA | 3.24000 |
Thermodynamic Properties
The thermodynamic properties of chlorodifluoroamine are important for understanding its behavior in chemical reactions and industrial processes:
Temperature-Dependent Properties
The heat capacity of chlorodifluoroamine varies with temperature as shown in the following data:
| Temperature (K) | Heat Capacity (J/mol·K) |
|---|---|
| 247.81 | 48.43 |
| 272.13 | 50.71 |
| 296.45 | 52.87 |
| 320.77 | 54.90 |
These values were determined using the Joback Method .
Synthesis Methods
Multiple synthetic routes have been developed for the production of chlorodifluoroamine, with several methods documented in scientific literature and patents.
Azide-Fluorine Method
One patented process (US Patent 3969487A) describes the synthesis of chlorodifluoroamine through the reaction of alkali metal azide, alkali metal chloride, and elemental fluorine. The process operates under carefully controlled temperature conditions and specific reactant ratios .
The reaction can be represented by:
2NaN₃ + 3F₂ + Cl₂ → 2NF₂Cl + 2NaF + 2N₂
Key reaction parameters include:
-
NaN₃-NaCl weight ratio: 1:3 to 1:10
-
Inert gas-fluorine volume ratio: 1:5 maximum
-
Reaction temperature: -70°C to +50°C (preferably -40°C to -70°C)
The process must be conducted in equipment made of corrosion-resistant materials such as nickel, copper, Monel, or stainless steel to withstand the highly reactive nature of the reagents and products .
Difluoramine Method
Another patented method (US Patent 3488163A) produces chlorodifluoroamine by reacting difluoramine with hydrogen chloride in the presence of chlorine, an alkali metal chloride, and water .
This water-based reaction proceeds more uniformly and rapidly than anhydrous alternatives, with the added benefit of increased safety since difluoramine in water is less susceptible to explosive decomposition .
The optimal reaction conditions include:
-
HCl-to-Cl₂ mol ratio: 1:5 to 5:1
-
HCl-to-MCI mol ratio: similar range (M represents an alkali metal)
-
HCl-to-HNF₂ mol ratio: 10:1 to 1:1
-
Reaction temperature: variable, with examples at 0°C, 26°C, and 50°C
Other Synthesis Routes
Additional synthetic methods include:
-
Reaction of ammonium chloride with fluorine:
NH₄Cl + 3F₂ → NF₂Cl + 4HF (70% yield) -
Use of chlorine trifluoride as a mediator with ammonium fluoride
Chemical Reactions and Applications
Chlorodifluoroamine serves as a valuable chemical intermediate in various synthesis pathways, particularly for fluorinated nitrogen compounds.
Reaction with Mercury
Chlorodifluoroamine reacts with mercury to produce tetrafluorohydrazine (N₂F₄), a commercially available material used as a high-energy oxidizer :
2ClF₂N + Hg → N₂F₄ + HgCl₂
Reactions with Amines
The compound reacts with amines to produce tetrafluorohydrazine, as demonstrated in this reaction with dimethylamine:
ClF₂N + (CH₃)₂NH → Products including N₂F₄ and dimethylamine hydrochloride
Applications
The primary applications of chlorodifluoroamine include:
-
Synthesis of tetrafluorohydrazine (N₂F₄)
-
Production of other nitrogen-fluorine compounds
-
Use as a high-energy oxidizer in specialized propellant systems
-
Chemical intermediate in the synthesis of other oxidizers and monopropellants
Historical Development
The synthesis of chlorodifluoroamine has been documented in scientific literature since at least the 1960s, with patents filed for its production methods dating back to 1961 (US Patent 3488163A) . This development coincided with broader research into nitrogen-fluorine chemistry for specialized applications, particularly high-energy materials and rocket propellants during the space race era.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume